molecular formula C16H14N2O3 B5806884 N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B5806884
M. Wt: 282.29 g/mol
InChI Key: XLCBWPPYRIIXAF-UHFFFAOYSA-N
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Description

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the benzoxazole ring system in its structure contributes to its potential as a pharmacologically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the condensation of 5-methoxy-2-aminophenol with 3-acetamidobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups that can enhance or modify the biological activity of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring system allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide can be compared with other benzoxazole derivatives such as:

    N-[3-(benzoxazol-2-yl)phenyl]acetamide: Lacks the methoxy group, which may result in different biological activities.

    N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide: Contains a methyl group instead of a methoxy group, potentially altering its pharmacological properties.

    N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: The presence of a chloro group can significantly impact the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its methoxy group, which can influence its interaction with biological targets and enhance its pharmacological profile.

Properties

IUPAC Name

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10(19)17-12-5-3-4-11(8-12)16-18-14-9-13(20-2)6-7-15(14)21-16/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCBWPPYRIIXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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